molecular formula C12H15NO B12899557 N-(2-Methylprop-2-en-1-yl)-2,3-dihydro-1-benzofuran-6-amine CAS No. 61070-35-7

N-(2-Methylprop-2-en-1-yl)-2,3-dihydro-1-benzofuran-6-amine

Katalognummer: B12899557
CAS-Nummer: 61070-35-7
Molekulargewicht: 189.25 g/mol
InChI-Schlüssel: IDQQSHJODMSUEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Methylallyl)-2,3-dihydrobenzofuran-6-amine is an organic compound that belongs to the class of benzofurans. This compound features a benzofuran ring fused with an amine group and a 2-methylallyl substituent. Benzofurans are known for their diverse biological activities and are often found in natural products and pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylallyl)-2,3-dihydrobenzofuran-6-amine can be achieved through several synthetic routes. One common method involves the alkylation of 2,3-dihydrobenzofuran with 2-methylallyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Methylallyl)-2,3-dihydrobenzofuran-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as N-(2-Methylallyl)-2,3-dihydrobenzofuran-6-ol.

    Reduction: Reduced forms like N-(2-Methylallyl)-2,3-dihydrobenzofuran-6-amine.

    Substitution: Substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

N-(2-Methylallyl)-2,3-dihydrobenzofuran-6-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(2-Methylallyl)-2,3-dihydrobenzofuran-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2-Methylallyl)-2,3-dihydrobenzofuran-5-amine
  • N-(2-Methylallyl)-2,3-dihydrobenzofuran-7-amine
  • N-(2-Methylallyl)-2,3-dihydrobenzofuran-4-amine

Uniqueness

N-(2-Methylallyl)-2,3-dihydrobenzofuran-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the amine group and the 2-methylallyl substituent can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

61070-35-7

Molekularformel

C12H15NO

Molekulargewicht

189.25 g/mol

IUPAC-Name

N-(2-methylprop-2-enyl)-2,3-dihydro-1-benzofuran-6-amine

InChI

InChI=1S/C12H15NO/c1-9(2)8-13-11-4-3-10-5-6-14-12(10)7-11/h3-4,7,13H,1,5-6,8H2,2H3

InChI-Schlüssel

IDQQSHJODMSUEM-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)CNC1=CC2=C(CCO2)C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.